molecular formula C17H18ClFN2O3S B6576782 N-(3-chloro-4-fluorophenyl)-2-(2,5-dimethylbenzenesulfonamido)propanamide CAS No. 1008063-81-7

N-(3-chloro-4-fluorophenyl)-2-(2,5-dimethylbenzenesulfonamido)propanamide

Cat. No. B6576782
CAS RN: 1008063-81-7
M. Wt: 384.9 g/mol
InChI Key: HLBKNHDRCIWPEF-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-(2,5-dimethylbenzenesulfonamido)propanamide (CFFDMP) is a small molecule that has been used in a variety of scientific research applications. It is a synthetic compound that is structurally similar to the amino acid alanine, and it has a variety of biochemical and physiological effects.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-2-(2,5-dimethylbenzenesulfonamido)propanamide has been used in a variety of scientific research applications. It has been used as a substrate for the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. It has also been used to study the binding and transport of the neurotransmitter glutamate, as well as to study the uptake and metabolism of the neurotransmitter dopamine in the brain. In addition, N-(3-chloro-4-fluorophenyl)-2-(2,5-dimethylbenzenesulfonamido)propanamide has been used to study the binding and transport of the hormone cholecystokinin (CCK) in the gastrointestinal tract.

Mechanism of Action

N-(3-chloro-4-fluorophenyl)-2-(2,5-dimethylbenzenesulfonamido)propanamide acts as an inhibitor of FAAH, which is involved in the metabolism of endocannabinoids. By inhibiting FAAH, N-(3-chloro-4-fluorophenyl)-2-(2,5-dimethylbenzenesulfonamido)propanamide increases the levels of endocannabinoids in the body, which can lead to a variety of physiological effects. In addition, N-(3-chloro-4-fluorophenyl)-2-(2,5-dimethylbenzenesulfonamido)propanamide can bind to and transport glutamate and dopamine, and it can also bind to and transport CCK in the gastrointestinal tract.
Biochemical and Physiological Effects
N-(3-chloro-4-fluorophenyl)-2-(2,5-dimethylbenzenesulfonamido)propanamide has a variety of biochemical and physiological effects. By inhibiting FAAH, N-(3-chloro-4-fluorophenyl)-2-(2,5-dimethylbenzenesulfonamido)propanamide increases the levels of endocannabinoids in the body, leading to a variety of physiological effects, such as an increase in appetite, a decrease in pain, and an increase in relaxation. In addition, N-(3-chloro-4-fluorophenyl)-2-(2,5-dimethylbenzenesulfonamido)propanamide can bind to and transport glutamate and dopamine, leading to an increase in the levels of these neurotransmitters in the body. Finally, N-(3-chloro-4-fluorophenyl)-2-(2,5-dimethylbenzenesulfonamido)propanamide can bind to and transport CCK in the gastrointestinal tract, leading to an increase in the secretion of bile and pancreatic juices.

Advantages and Limitations for Lab Experiments

N-(3-chloro-4-fluorophenyl)-2-(2,5-dimethylbenzenesulfonamido)propanamide has a number of advantages and limitations for lab experiments. One of the advantages of N-(3-chloro-4-fluorophenyl)-2-(2,5-dimethylbenzenesulfonamido)propanamide is that it is a small molecule, which makes it easier to work with in the laboratory. In addition, N-(3-chloro-4-fluorophenyl)-2-(2,5-dimethylbenzenesulfonamido)propanamide is relatively inexpensive and can be synthesized relatively easily. However, there are also some limitations to using N-(3-chloro-4-fluorophenyl)-2-(2,5-dimethylbenzenesulfonamido)propanamide in lab experiments. For example, N-(3-chloro-4-fluorophenyl)-2-(2,5-dimethylbenzenesulfonamido)propanamide is not very stable in solution, and it can be easily hydrolyzed or oxidized. In addition, N-(3-chloro-4-fluorophenyl)-2-(2,5-dimethylbenzenesulfonamido)propanamide can interact with other compounds in the laboratory, leading to inaccurate results.

Future Directions

N-(3-chloro-4-fluorophenyl)-2-(2,5-dimethylbenzenesulfonamido)propanamide has a number of potential future directions. One potential future direction is to use N-(3-chloro-4-fluorophenyl)-2-(2,5-dimethylbenzenesulfonamido)propanamide to study the effects of endocannabinoids on the brain. In addition, N-(3-chloro-4-fluorophenyl)-2-(2,5-dimethylbenzenesulfonamido)propanamide could be used to study the binding and transport of other neurotransmitters, such as serotonin and GABA. Finally, N-(3-chloro-4-fluorophenyl)-2-(2,5-dimethylbenzenesulfonamido)propanamide could be used to study the binding and transport of other hormones, such as insulin and glucagon.

Synthesis Methods

N-(3-chloro-4-fluorophenyl)-2-(2,5-dimethylbenzenesulfonamido)propanamide is synthesized through a multi-step process. The first step is the reaction of 3-chloro-4-fluorophenylsulfonyl chloride with 2,5-dimethylbenzenesulfonamide. This reaction yields N-(3-chloro-4-fluorophenyl)-2-(2,5-dimethylbenzenesulfonamido)propanamide hydrochloride, which can then be converted to the free base by treatment with sodium hydroxide. The free base of N-(3-chloro-4-fluorophenyl)-2-(2,5-dimethylbenzenesulfonamido)propanamide can then be purified by recrystallization.

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[(2,5-dimethylphenyl)sulfonylamino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClFN2O3S/c1-10-4-5-11(2)16(8-10)25(23,24)21-12(3)17(22)20-13-6-7-15(19)14(18)9-13/h4-9,12,21H,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLBKNHDRCIWPEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC(C)C(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201137894
Record name N-(3-Chloro-4-fluorophenyl)-2-[[(2,5-dimethylphenyl)sulfonyl]amino]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201137894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-fluorophenyl)-2-(2,5-dimethylphenylsulfonamido)propanamide

CAS RN

1008063-81-7
Record name N-(3-Chloro-4-fluorophenyl)-2-[[(2,5-dimethylphenyl)sulfonyl]amino]propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1008063-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Chloro-4-fluorophenyl)-2-[[(2,5-dimethylphenyl)sulfonyl]amino]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201137894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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